molecular formula C24H48N2O8 B1670342 Dexisometheptene CAS No. 1620401-56-0

Dexisometheptene

Cat. No.: B1670342
CAS No.: 1620401-56-0
M. Wt: 492.6 g/mol
InChI Key: WSXKZIDINJKWPM-QIVNROIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexisometheptene mucate is a sympathomimetic amine that is under investigation for its potential use in treating tension-type headaches. It is known for its vasoconstricting properties, which means it can cause the narrowing of blood vessels. This compound is a stereoisomer of isometheptene, which has been used in the treatment of migraines and tension headaches .

Preparation Methods

The synthesis of dexisometheptene mucate involves the preparation of its precursor, isometheptene. Isometheptene is synthesized through a series of chemical reactions starting from heptanal. The key steps include:

Chemical Reactions Analysis

Dexisometheptene mucate undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor alcohol.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dexisometheptene mucate is primarily being investigated for its potential in treating tension-type headaches. Clinical trials have shown that it may offer a non-narcotic alternative for headache relief, which is significant given the prevalence of tension-type headaches . Additionally, its vasoconstricting properties make it a candidate for research in other vascular-related conditions.

In chemistry, this compound mucate can be used as a model compound to study the effects of stereoisomerism on biological activity. In biology and medicine, it is being explored for its potential therapeutic effects and mechanisms of action .

Mechanism of Action

The mechanism of action of dexisometheptene mucate involves its interaction with the sympathetic nervous system. It activates adrenergic receptors, leading to the release of epinephrine and norepinephrine. These neurotransmitters cause smooth muscle contraction, resulting in vasoconstriction. This action helps alleviate headache symptoms by reducing blood flow to the affected areas .

Comparison with Similar Compounds

Dexisometheptene mucate is similar to other sympathomimetic amines such as:

What sets this compound mucate apart is its stereoisomerism, which may result in different pharmacological effects and potentially fewer side effects compared to its racemic mixture .

Properties

CAS No.

1620401-56-0

Molecular Formula

C24H48N2O8

Molecular Weight

492.6 g/mol

IUPAC Name

(2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1

InChI Key

WSXKZIDINJKWPM-QIVNROIFSA-N

SMILES

CC(CCC=C(C)C)NC

Isomeric SMILES

C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Canonical SMILES

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dexisometheptene;  (R)-Isometheptene;  TNX-201;  TNX201;  TNX 201

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexisometheptene
Reactant of Route 2
Dexisometheptene
Reactant of Route 3
Dexisometheptene
Reactant of Route 4
Dexisometheptene
Reactant of Route 5
Dexisometheptene
Reactant of Route 6
Dexisometheptene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.